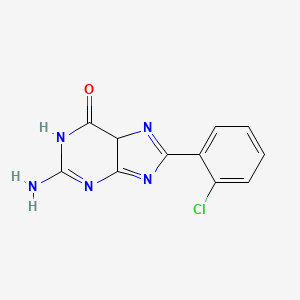
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a benzofuran derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Benzofuran derivatives: Compounds like 2-(1,3-dihydro-2-benzofuran-5-yl)thiazole.
Thiazole derivatives: Compounds such as 2-aminothiazole and its substituted derivatives.
Uniqueness: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of benzofuran and thiazole rings in its structure. This dual functionality can impart distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)8-2-3-9-5-15-6-10(9)4-8/h2-4H,5-6H2,1H3,(H2,13,14) |
Clave InChI |
CEOXZAKMWNTIOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N)C2=CC3=C(COC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


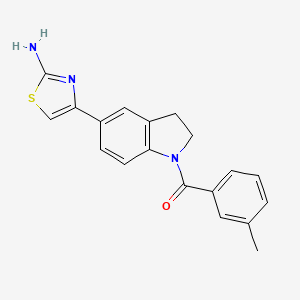
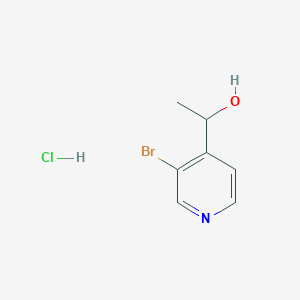
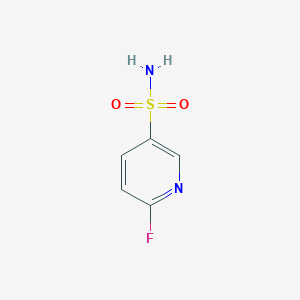
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
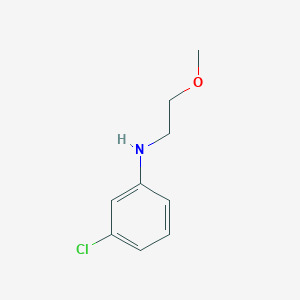
amine](/img/structure/B12313645.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
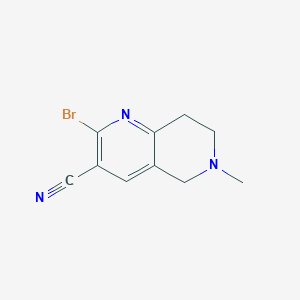
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)


